2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine
Overview
Description
2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is an organic compound that is widely used in scientific research as a protease inhibitor. It has a broad spectrum of inhibitory activity against serine proteases, including trypsin, chymotrypsin, and thrombin.
Mechanism of Action
PMSF inhibits the activity of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. The binding of PMSF to the serine residue prevents the substrate from binding to the enzyme, thus inhibiting the enzymatic activity.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Advantages and Limitations for Lab Experiments
PMSF has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, and it can be easily synthesized in the laboratory. PMSF is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, PMSF has some limitations. It is not effective against all serine proteases, and it can also inhibit other enzymes, such as esterases and lipases.
Future Directions
For the use of PMSF in scientific research include the development of new protease inhibitors, the study of the structure-activity relationship of PMSF and its analogs, and the development of new drugs for the treatment of diseases that are caused by the dysregulation of proteases.
Scientific Research Applications
PMSF is widely used in scientific research as a protease inhibitor. It is used to inhibit the activity of serine proteases in various biological samples, such as cell lysates and tissue extracts. PMSF is also used in the purification of proteins, as it can prevent the degradation of proteins by proteases during the purification process. Furthermore, PMSF is used in the study of enzyme kinetics and enzyme inhibitors.
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-18-15(13-24(22,23)16-6-4-3-5-7-16)12-17(19-14)21-10-8-20(2)9-11-21/h3-7,12H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUMNLGLPWBEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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